5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate
Description
Table 1: Structural Features of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₀₂H₂₆N₂O₅ | |
| Molecular Weight | 374.43 g/mol | |
| CAS Number | 1824026-93-8 | |
| Key Functional Groups | Benzyl ester, tert-butyl ester |
The 8-oxo group introduces a ketone moiety, which can participate in hydrogen bonding or serve as a site for further functionalization. Computational studies of analogous spiro systems reveal distorted tetrahedral geometries at the spiro carbon, contributing to unique electronic profiles.
Role of Benzyl and tert-Butyl Protecting Groups in Molecular Design
Benzyl and tert-butyl esters are widely employed in synthetic chemistry to temporarily mask carboxylic acid functionalities, enabling selective transformations.
Benzyl Esters
tert-Butyl Esters
Table 2: Comparative Properties of Protecting Groups
| Group | Deprotection Method | Stability Profile | Key Advantage |
|---|---|---|---|
| Benzyl | H₂/Pd-C, catalytic transfer | Labile to hydrogenolysis | Orthogonal to tert-butyl |
| tert-Butyl | Acidic (e.g., TFA, ZnBr₂) | Stable under basic conditions | Acid-resistant backbone |
In this compound, these groups enable sequential deprotection strategies. For example, the benzyl ester can be selectively removed via hydrogenation without affecting the tert-butyl moiety, allowing stepwise assembly of complex molecules. This dual-protection approach is critical in peptide synthesis and heterocyclic chemistry, where regiospecific modifications are required.
The tert-butyl group’s bulk also influences crystallographic packing. In MOF analogs, bulky substituents disfavor interpenetration, creating well-defined pore architectures. Similarly, in pharmaceuticals, steric hindrance from tert-butyl groups can modulate bioavailability by reducing enzymatic degradation.
Properties
IUPAC Name |
5-O-benzyl 2-O-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-19(2,3)27-17(24)21-13-20(14-21)11-16(23)9-10-22(20)18(25)26-12-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOIIWWYSARUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CCN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Significance
The target compound features a spirocyclic architecture with two ester groups (benzyl and tert-butyl) and a ketone moiety. This structure confers versatility in medicinal chemistry, enabling downstream modifications for drug discovery. The tert-butyl group offers steric protection for the secondary amine, while the benzyl ester facilitates selective deprotection under hydrogenolytic conditions. Such orthogonal protection is vital for sequential functionalization in multi-step syntheses.
Primary Synthetic Route from Patent Literature
Reaction Overview
The most documented synthesis, detailed in Chinese Patent CN109651368A, involves a four-step sequence starting from a precursor compound (designated compound 1 ). Key stages include:
- Cyclization with dimethyl maleate under basic conditions.
- Purification via silica gel chromatography.
Table 1: Reaction Conditions and Yield
| Step | Reactants/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Compound 1, dimethyl maleate, tetrabutylammonium iodide, KF | DMSO | 40°C | 22 h | 86% |
Mechanistic Insights
The reaction employs tetrabutylammonium iodide as a phase-transfer catalyst, enhancing the nucleophilic attack of the amine on dimethyl maleate. Potassium fluoride likely acts as a mild base, deprotonating intermediates to drive cyclization. The use of DMSO, a polar aprotic solvent, stabilizes transition states and improves reaction homogeneity.
Step-by-Step Procedure and Optimization
Detailed Protocol
- Dissolution : Compound 1 (100 g, 434.29 mmol) is dissolved in dimethyl sulfoxide (500 mL).
- Catalyst Addition : Tetrabutylammonium iodide (160.41 g, 434.29 mmol) and potassium fluoride (126.15 g, 2.17 mol) are added.
- Cyclization : Dimethyl maleate (312.96 g, 2.17 mol) is introduced, and the mixture is stirred at 40°C for 22 hours.
- Workup : The reaction is quenched with water (2.5 L) and extracted with tert-butyl methyl ether.
- Purification : Column chromatography (petroleum ether/ethyl acetate gradient) yields the product as a yellow oil.
Critical Parameters
- Temperature Control : Elevated temperatures (40°C) accelerate cyclization but risk side reactions like ester hydrolysis.
- Solvent Choice : DMSO’s high polarity facilitates solubility of ionic intermediates but complicates product isolation.
- Catalyst Loading : Stoichiometric tetrabutylammonium iodide ensures efficient phase transfer but increases costs.
Alternative Methodologies and Comparative Analysis
Related Spirocyclic Syntheses
Patent CN113214290A outlines a method for 2,5-dioxa-8-azaspiro[3.5]nonane, involving chloroacetyl chloride coupling and lithium aluminum hydride reduction. While distinct from the target compound, this route highlights:
Hypothetical Modifications
- Alternative Bases : Replacing potassium fluoride with cesium carbonate could enhance deprotonation efficiency.
- Solvent Screening : Testing NMP or DMF might improve reaction rates or yields.
Industrial-Scale Considerations
Applications in Drug Discovery
The compound’s spirocyclic core is prevalent in kinase inhibitors and GPCR modulators. For example:
Chemical Reactions Analysis
Types of Reactions
5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to form alcohols or other derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Benzyl halides, tert-butyl halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Discovery and Development
The compound's unique spirocyclic structure makes it an interesting candidate for drug discovery. Spirocycles are known for their biological activity, and compounds like 5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate can serve as lead compounds in the development of new pharmaceuticals targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of diazaspiro compounds exhibit anticancer properties. For instance, studies have shown that modifications to the spirocyclic framework can enhance potency against certain cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer proliferation presents a pathway for further exploration in preclinical studies .
Synthetic Chemistry Applications
2. Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its reactive functional groups. Its ability to participate in cycloaddition reactions allows chemists to create more complex molecular architectures.
Table: Synthetic Routes Involving this compound
3. Enzyme Inhibition Studies
Recent studies have focused on the compound's interaction with various enzymes, particularly those involved in lipid metabolism and inflammation. Inhibition of phospholipase A2 has been noted, indicating potential therapeutic uses in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with analogous spirocyclic derivatives:
Key Observations:
Spiro vs. Bicyclic Systems: While the target compound has a diaza spiro system, derivatives like 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione () exhibit a fused bicyclic structure with distinct antifungal activity due to ketone and methoxy groups.
Ester Substituents : The benzyl and tert-butyl esters in the target compound contrast with ethyl or methyl esters in analogs (e.g., CAS 2225141-75-1), influencing steric bulk and solubility.
Pharmacokinetic and Functional Comparisons
Lipophilicity and Drug-Likeness
- The target compound has a logP of ~2.67, indicating moderate lipophilicity, while analogs like 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione (logP ~1.5) are less lipophilic .
- Violations of Lipinski’s Rule: Unlike some CFEA compounds (e.g., Dotriacontyl isopropyl ether with 2 violations), the target compound adheres to drug-likeness criteria (MW <500, H-bond donors/acceptors within limits) .
Biological Activity
5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS Number: 1824026-93-8) is a heterocyclic compound characterized by its unique spiro structure and significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in antibacterial and antifungal domains, as well as its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular architecture that includes both benzyl and tert-butyl groups. Its molecular formula is , and it has a molecular weight of approximately 374.44 g/mol. The presence of an oxo group and dicarboxylate functionalities contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1824026-93-8 |
| Molecular Formula | C20H26N2O5 |
| Molecular Weight | 374.44 g/mol |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of similar spirocyclic compounds possess notable antibacterial and antifungal properties. For instance, compounds derived from the diazaspiro framework demonstrated superior efficacy against various Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin .
- Mechanism of Action : The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets within microbial cells, potentially inhibiting key enzymatic pathways involved in cell wall synthesis or metabolic processes .
- Therapeutic Potential : The unique structure allows for the exploration of this compound as a precursor in drug development aimed at treating infections related to chemokine receptors such as CCR3 and CCR5, which are implicated in diseases like HIV/AIDS .
Case Studies and Research Findings
Several studies have evaluated the biological effects of related compounds, providing insights into the potential applications of this compound.
Antimicrobial Evaluation
A recent study assessed a series of compounds similar to this diazaspiro derivative for their antimicrobial properties against various pathogens:
- Tested Organisms : Included strains such as Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa.
- Results : The tested compounds exhibited higher antibacterial activity than traditional antibiotics, with some showing effectiveness against resistant strains .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target enzymes:
- Targets : Kinases involved in bacterial resistance mechanisms were identified as potential targets.
- Findings : The docking results indicated strong binding interactions, suggesting that the compound could inhibit these enzymes effectively, thereby enhancing its antimicrobial action .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, comparisons were made with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxamide | Amide derivative | Moderate antibacterial activity |
| 5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylic acid | Acid derivative | Enhanced antifungal properties |
Q & A
Q. What are the optimal storage conditions and solubility parameters for this compound in experimental workflows?
The compound should be stored at room temperature (RT) in a dry environment. For long-term storage, prepare stock solutions in appropriate solvents (e.g., DMSO) and aliquot into single-use vials to avoid freeze-thaw degradation. Key solubility
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical methods : Use HPLC with UV detection (λ = 254 nm) or LC-MS for purity assessment (>98% by COA).
- Structural confirmation : Employ -NMR and -NMR to verify the spirocyclic core and ester functionalities. Cross-reference spectral data with synthetic intermediates (e.g., tert-butyl-protected analogs) .
Q. What synthetic routes are reported for similar spirocyclic dicarboxylates?
While direct synthesis protocols for this compound are not fully disclosed, analogous spirocyclic systems (e.g., 2,5-diazaspiro[3.4]octane derivatives) are synthesized via:
- Stepwise protection : Sequential tert-butyl and benzyl esterification.
- Cyclization : Intramolecular nucleophilic attack under basic conditions (e.g., KCO/DMF) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL for small-molecule refinement, focusing on the spirocyclic torsion angles and ester group geometry. Validate against SHELXTL-generated Fo-Fc maps to address electron density discrepancies .
Q. What experimental strategies address contradictions in reactivity studies of the spirocyclic core?
- Kinetic vs. thermodynamic control : Monitor ring-opening reactions (e.g., acid hydrolysis of tert-butyl esters) under varying temperatures (25–80°C) via -NMR.
- Competing pathways : Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity in nucleophilic attacks .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding affinity to enzymes like glucanase or IL-1β.
- Key metrics : Analyze RMSD (<2.0 Å) and hydrogen-bonding patterns over 100-ns trajectories (Figure 7 in ).
Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Critical parameters : Optimize reaction stoichiometry (e.g., 1.2 eq. of tert-butyl chloroformate) and solvent polarity (e.g., THF vs. DCM).
- Byproduct mitigation : Use column chromatography (SiO, hexane/EtOAc gradient) to separate diastereomers or hydrolyzed esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
